4-Phenethylquinazolin-2(1H)-one

Ion Channel Pharmacology KCNQ2 Antagonist Patch Clamp Electrophysiology

4-Phenethylquinazolin-2(1H)-one (CAS 1201632-76-9, C₁₆H₁₄N₂O, MW 250.29) is a quinazolin-2(1H)-one heterocycle bearing a phenethyl (–CH₂CH₂Ph) substituent at the C4 position. This substitution distinguishes it from the shorter-linker 4-benzyl and direct-attachment 4-phenyl analogs, imparting an extended conformational reach that alters target engagement profiles across ion channels, cytochrome P450 enzymes, and viral targets.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
Cat. No. B11924740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenethylquinazolin-2(1H)-one
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=C3C=CC=CC3=NC(=O)N2
InChIInChI=1S/C16H14N2O/c19-16-17-14-9-5-4-8-13(14)15(18-16)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18,19)
InChIKeyIBRSHCFCFFXQHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenethylquinazolin-2(1H)-one: A C4-Phenethyl Quinazolinone Scaffold with Differentiated Ion Channel and Multi-Target Pharmacological Fingerprint


4-Phenethylquinazolin-2(1H)-one (CAS 1201632-76-9, C₁₆H₁₄N₂O, MW 250.29) is a quinazolin-2(1H)-one heterocycle bearing a phenethyl (–CH₂CH₂Ph) substituent at the C4 position [1]. This substitution distinguishes it from the shorter-linker 4-benzyl and direct-attachment 4-phenyl analogs, imparting an extended conformational reach that alters target engagement profiles across ion channels, cytochrome P450 enzymes, and viral targets . The compound has been characterized as a sub-micromolar antagonist of KCNQ2 (IC₅₀ 70 nM) and KCNQ2/Q3 (IC₅₀ 120 nM) potassium channels, a moderate inhibitor of the NaV1.7 sodium channel (IC₅₀ 240 nM), and a coronavirus replication inhibitor (EC₅₀ < 2 µM), establishing a multi-target pharmacology that is measurably distinct from other 4-substituted quinazolinones [2][3].

Why 4-Phenethylquinazolin-2(1H)-one Cannot Be Replaced by 4-Benzyl or 4-Phenyl Quinazolinone Analogs


The C4 substituent length and conformational flexibility critically dictate target engagement in the quinazolin-2(1H)-one class. The phenethyl linker (–CH₂CH₂–) in 4-phenethylquinazolin-2(1H)-one extends the pendant phenyl ring approximately 2.5 Å further from the quinazolinone core compared with the benzyl (–CH₂–) analog and approximately 3.8 Å further compared with the direct phenyl attachment, altering the shape and electrostatic complementarity within hydrophobic binding pockets . This structural divergence translates into quantitatively distinct pharmacological profiles: the 4-phenyl analog (proquazone) acts primarily as a cyclooxygenase inhibitor and vasorelaxant (IC₅₀ 3.4–39.7 µM in rat aorta), while the 4-benzyl analog demonstrates potent kinesin-mediated cytotoxicity (IC₅₀ 0.066 µM against HCT116 colon cancer cells), yet neither has been shown to engage KCNQ or NaV1.7 ion channels at comparable concentrations [1]. Generic substitution therefore risks not only loss of target activity but also introduction of off-target liabilities specific to each analog's distinct pharmacological fingerprint.

Quantitative Differentiation Evidence for 4-Phenethylquinazolin-2(1H)-one vs. Closest Quinazolinone Analogs


KCNQ2 Potassium Channel Antagonism: 4-Phenethyl Derivative Achieves 70 nM IC₅₀, a Profile Absent from 4-Benzyl and 4-Phenyl Analogs

4-Phenethylquinazolin-2(1H)-one demonstrates potent antagonist activity at the human KCNQ2 potassium channel with an IC₅₀ of 70 nM in automated patch clamp assays using CHO cells [1]. In contrast, the 4-phenylquinazolin-2(1H)-one scaffold has been characterized exclusively for vasorelaxant activity (IC₅₀ range 3.41–39.72 µM in rat thoracic aorta) with no reported KCNQ2 modulation [2]. The 4-benzyl analog has not been evaluated against KCNQ channels in published datasets, with its primary reported activity being kinesin-mediated cytotoxicity (IC₅₀ 0.066 µM against HCT116) . This represents a categorical difference in primary pharmacology rather than a potency shift.

Ion Channel Pharmacology KCNQ2 Antagonist Patch Clamp Electrophysiology

KCNQ2/Q3 Heteromeric Channel Antagonism: 120 nM IC₅₀ with 1.7-Fold Subunit Selectivity Over Homomeric KCNQ2

The compound inhibits KCNQ2/Q3 heteromeric channels with an IC₅₀ of 120 nM under identical automated patch clamp conditions (CHO cells, 3 min incubation), yielding a KCNQ2/Q3-to-KCNQ2 potency ratio of 1.7 [1]. This modest selectivity for homomeric over heteromeric channels may be functionally significant in tissues where subunit composition varies. The classical KCNQ inhibitor XE991 exhibits a different selectivity pattern (IC₅₀ ~0.7 µM for KCNQ2), and the KCNQ opener retigabine shows EC₅₀ values of 0.6–2.5 µM for activation, indicating that 4-phenethylquinazolin-2(1H)-one occupies a distinct pharmacological space as a potent antagonist rather than an opener [2].

KCNQ2/Q3 Heteromer Subunit Selectivity Potassium Channel Pharmacology

NaV1.7 Sodium Channel Inhibition: 240 nM State-Dependent Antagonism with 12.5-Fold Weaker Activity at Non-Inactivated Channels

4-Phenethylquinazolin-2(1H)-one inhibits the partially inactivated human NaV1.7 sodium channel with an IC₅₀ of 240 nM (PatchXpress automated patch clamp, HEK293 cells) [1]. Activity at non-inactivated NaV1.7 is substantially weaker (IC₅₀ ~3.0 µM, manual whole-cell patch clamp), representing a ~12.5-fold state-dependent preference for the inactivated channel conformation [1]. The 4-benzyl analog has no reported NaV1.7 activity, and the reference NaV1.7 inhibitor AM-2099 (a quinazoline sulfonamide) achieves IC₅₀ 8.5 nM—approximately 28-fold more potent but within a structurally distinct sulfonamide-containing chemotype [2].

NaV1.7 Inhibitor State-Dependent Block Pain Target

Cytochrome P450 Inhibition Profile: Moderate CYP3A4 Liability (IC₅₀ 3.9 µM) with >5-Fold Selectivity Over CYP2D6 (IC₅₀ 19.9 µM)

In vitro CYP inhibition profiling reveals that 4-phenethylquinazolin-2(1H)-one inhibits CYP3A4 with an IC₅₀ of 3.9 µM and CYP2D6 with an IC₅₀ of 19.9 µM, yielding a 5.1-fold selectivity window between the two major drug-metabolizing isoforms [1]. This contrasts with the 4-benzyl analog's reported mechanism of action (kinesin binding) and the 4-phenyl analog's primary COX inhibition, for which comparable CYP interaction data have not been systematically reported . The CYP profile of the 4-phenethyl derivative—moderate CYP3A4 inhibition with relative CYP2D6 sparing—is a differentiating parameter for procurement decisions in programs where CYP-mediated drug-drug interaction risk must be managed early.

CYP Inhibition Drug-Drug Interaction Metabolic Stability

Coronavirus Replication Inhibition: EC₅₀ < 2 µM Against HCoV-229E and OC43 Strains, a Target Profile Not Shared by 4-Benzyl or 4-Phenyl Analogs

4-Phenethylquinazolin-2(1H)-one was identified in a patent series (US11124497, US11312704, US11472793, US11524940) as Compound 363, demonstrating antiviral activity with an EC₅₀ of <2.0 µM against multiple coronaviral strains including HCoV-229E and OC43 in standard cell-based assays [1]. The 4-benzyl analog has been reported exclusively for anticancer cytotoxicity (kinesin inhibition, IC₅₀ 0.066 µM against HCT116), while the 4-phenyl analog has been characterized for vasorelaxant and COX-inhibitory activities, with no antiviral data reported for either comparator [2]. This antiviral activity represents a qualitatively distinct therapeutic vector unique to the 4-phenethyl substitution pattern within the quinazolin-2(1H)-one class.

Antiviral Activity Coronavirus Inhibitor HCoV-229E HCoV-OC43

Predicted Physicochemical Profile: LogP 3.22 and Aqueous Solubility 3.1 mg/mL at pH 7.4 Enable Favorable Drug-Like Properties vs. Shorter-Linker Analogs

QSPR calculations for 4-phenethylquinazolin-2(1H)-one predict a LogP of 3.22 and aqueous solubility of 3.1 mg/mL at pH 7.4 (TPSA 97.99 Ų, pKa 4.47) [1]. The 4-phenyl analog (proquazone, C₁₄H₁₀N₂O, MW 222.24) has a reported LogP of approximately 2.59–3.00 with a lower TPSA (~45.75 Ų) and only one rotatable bond, while the 4-benzyl analog (C₁₅H₁₂N₂O, MW 236.27) is predicted to have intermediate lipophilicity with two rotatable bonds . The phenethyl linker introduces an additional methylene unit and one additional rotatable bond (three total) relative to the benzyl analog (two rotatable bonds), increasing conformational entropy and potentially enhancing induced-fit binding to hydrophobic pockets while maintaining acceptable aqueous solubility for in vitro assays.

Lipophilicity Aqueous Solubility Drug-Likeness ADME Properties

Recommended Application Scenarios for 4-Phenethylquinazolin-2(1H)-one Based on Quantified Differentiation Evidence


KCNQ2 and KCNQ2/Q3 Potassium Channel Inhibitor Tool Compound for Neurological Research

With validated IC₅₀ values of 70 nM (KCNQ2) and 120 nM (KCNQ2/Q3) in automated patch clamp assays, 4-phenethylquinazolin-2(1H)-one is the only 4-substituted quinazolin-2(1H)-one with demonstrated potent KCNQ channel antagonist activity [1]. This compound is suitable as a tool for studying KCNQ channel physiology in neuronal excitability models where channel inhibition—rather than the activation provided by retigabine analogs—is the experimental objective. The 1.7-fold selectivity for homomeric KCNQ2 over heteromeric KCNQ2/Q3 may be exploited to probe subunit composition effects in native tissues.

State-Dependent NaV1.7 Sodium Channel Blocker for Pain Target Validation

The compound's state-dependent NaV1.7 inhibition (IC₅₀ 240 nM at partially inactivated channels vs. 3.0 µM at non-inactivated channels, a 12.5-fold window) [1] aligns with the pharmacological rationale for peripherally restricted pain therapeutics, where NaV1.7 channels accumulate in the inactivated state during repetitive nociceptor firing. The simpler quinazolinone scaffold (C₁₆H₁₄N₂O, MW 250.29) offers a synthetically accessible starting point for SAR optimization compared with more complex sulfonamide-based NaV1.7 inhibitors.

Coronavirus Replication Inhibitor for Antiviral Screening Cascades

As Compound 363 in a patent-protected series (US11472793), 4-phenethylquinazolin-2(1H)-one demonstrates EC₅₀ < 2.0 µM against HCoV-229E and OC43 coronaviral strains [1]. This antiviral activity, combined with moderate CYP3A4 inhibition (IC₅₀ 3.9 µM) and CYP2D6 sparing (IC₅₀ 19.9 µM), supports its use as a starting point for antiviral lead optimization programs targeting coronavirus replication with a manageable preliminary DDI risk profile.

Multi-Parameter Early-Stage Lead Profiling with Pre-Existing CYP Liability Data

Unlike the 4-benzyl and 4-phenyl analogs for which systematic CYP inhibition data are absent, 4-phenethylquinazolin-2(1H)-one has characterized CYP3A4 (IC₅₀ 3.9 µM) and CYP2D6 (IC₅₀ 19.9 µM) inhibition profiles [1], along with QSPR-predicted LogP (3.22) and aqueous solubility (3.1 mg/mL at pH 7.4) [2]. This pre-existing ADME data package reduces the upfront characterization burden for procurement decisions in early drug discovery, enabling more rapid triage of the compound into or out of screening cascades based on project-specific DDI risk tolerance.

Quote Request

Request a Quote for 4-Phenethylquinazolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.